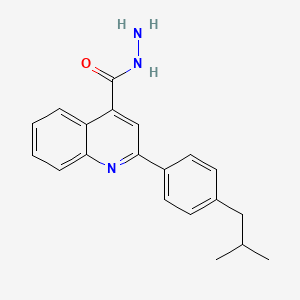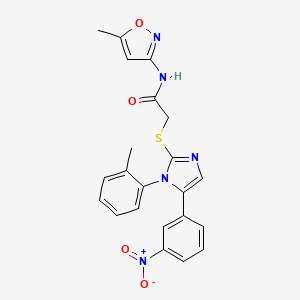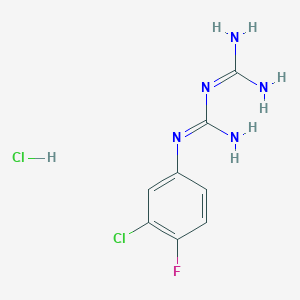
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H10Cl2FN5 . It is also known by other names such as “4-([([AMINO(IMINO)METHYL]AMINO)(IMINO)METHYL]AMINO)-2-CHLORO-1-FLUOROBENZENE HYDROCHLORIDE” and "N-(3-CHLORO-4-FLUOROPHENYL)IMIDODICARBONIMIDIC DIAMIDE HYDROCHLORIDE" .
Molecular Structure Analysis
The molecular structure of “1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” can be represented by the SMILES string Cl.NC(=N)NC(=N)Nc1ccc(F)c(Cl)c1 . The InChI representation is 1S/C8H9ClFN5.ClH/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H .
Physical And Chemical Properties Analysis
“1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride” is a crystalline powder that can range in color from light grey to faint purple . It has a melting point of 209-213 °C (lit.) . The molecular weight of the free base is 229.64 .
Wissenschaftliche Forschungsanwendungen
Antidiabetic Properties
1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride, commonly referred to as chlorofluorophenylbiguanide , exhibits antidiabetic effects. It belongs to the biguanide class of drugs, which includes metformin. Researchers have explored its potential as an oral hypoglycemic agent for managing type 2 diabetes. The compound likely acts by improving insulin sensitivity, reducing hepatic glucose production, and enhancing glucose uptake in peripheral tissues .
Anticancer Activity
Studies have investigated the anticancer properties of this compound. Chlorofluorophenylbiguanide inhibits cell proliferation and induces apoptosis in cancer cells. It may interfere with mitochondrial function, leading to energy depletion and cell death. Researchers are exploring its potential as an adjunct therapy in various cancer types, including breast, ovarian, and colorectal cancers .
Antimicrobial Effects
Chlorofluorophenylbiguanide exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits growth. Researchers have studied its use as an alternative antimicrobial agent, particularly in wound care and topical formulations .
Treatment of Polycystic Ovary Syndrome (PCOS)
Given its structural similarity to metformin, chlorofluorophenylbiguanide has been explored as a potential treatment for polycystic ovary syndrome (PCOS). PCOS is characterized by insulin resistance, hyperandrogenism, and irregular menstrual cycles. Preliminary studies suggest that this compound may improve hormonal balance and ovulatory function in PCOS patients .
Mitochondrial Biogenesis
Chlorofluorophenylbiguanide has been investigated for its impact on mitochondrial biogenesis. It may enhance mitochondrial function by promoting the growth and replication of mitochondria within cells. This property could have implications for metabolic disorders and age-related decline in mitochondrial function .
Neuroprotection
Emerging research suggests that this compound may have neuroprotective effects. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Investigations are ongoing to explore its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Safety and Hazards
This compound is classified as an irritant (Xi) with risk statements 36/37/38, indicating that it can cause irritation to the eyes, respiratory system, and skin . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
It’s suggested that it may have a role in the process of centrosome maturation , which is crucial for cell division and spindle assembly .
Mode of Action
It’s suggested that it might be involved in the process of centrosome maturation, where centrioles accumulate microtubule-organizing pericentriolar material (PCM) .
Biochemical Pathways
Given its potential role in centrosome maturation, it might influence pathways related to cell division and spindle assembly .
Result of Action
It’s suggested that it might play a role in the process of centrosome maturation, which is crucial for cell division and spindle assembly .
Eigenschaften
IUPAC Name |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN5.ClH/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLQSZUCBVOQDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35754-28-0 |
Source


|
| Record name | 1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

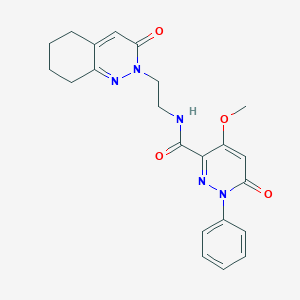
![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)
![2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2367749.png)
![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)
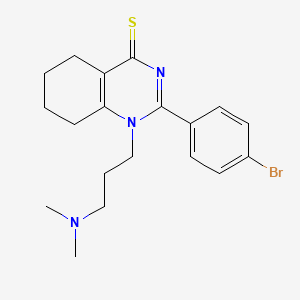

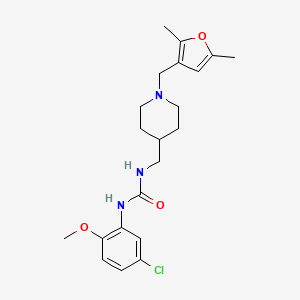
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)

